

Application Notes and Protocols for Amg-222 (BLU-222) Efficacy Studies

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Compound of Interest

Compound Name: Amg-222

Cat. No.: B1667032

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These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of **Amg-222** (BLU-222), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The primary focus of these studies is to evaluate the anti-tumor activity of **Amg-222** in cancer models characterized by the amplification of the CCNE1 gene, which encodes for Cyclin E1, a key regulatory partner of CDK2.

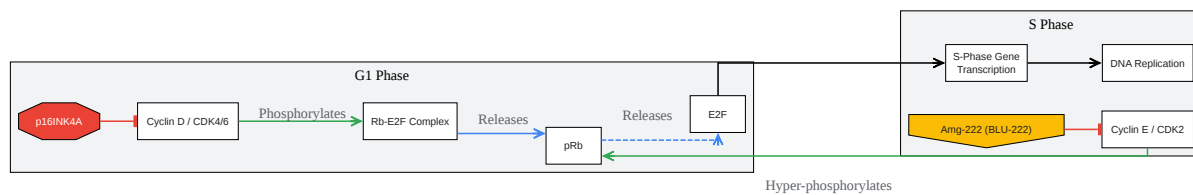
Introduction and Mechanism of Action

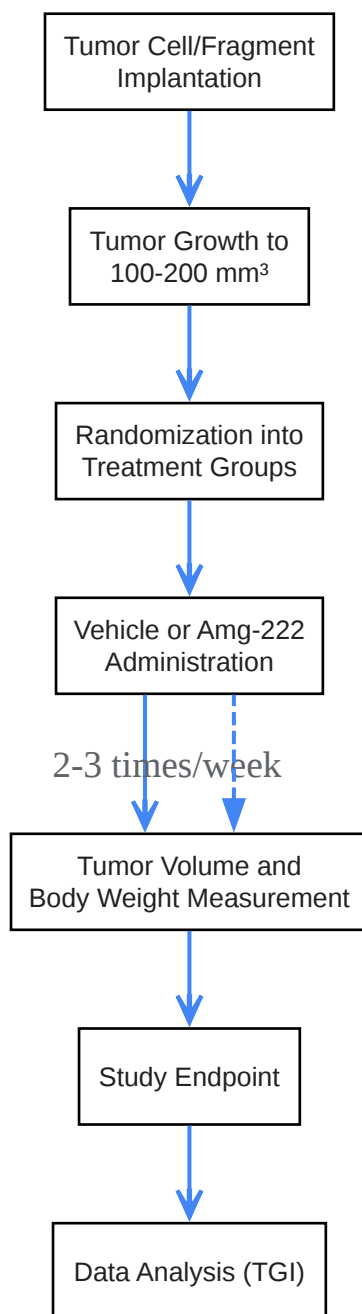
Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate the progression of the cell cycle.^{[1][2]} Dysregulation of the cell cycle is a hallmark of cancer.^[2] Cyclin E1, in complex with CDK2, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.^[1] In several cancers, including certain types of ovarian and breast cancer, the CCNE1 gene is amplified, leading to the overexpression of Cyclin E1 and constitutive activation of CDK2.^{[1][2]} This aberrant activity drives uncontrolled cell proliferation.

Amg-222 (BLU-222) is a highly selective, orally bioavailable small molecule inhibitor of CDK2.^{[1][2]} By specifically targeting CDK2, **Amg-222** aims to arrest the cell cycle at the G1/S boundary in cancer cells with CCNE1 amplification, thereby inhibiting their proliferation and inducing cell death.^[1] Preclinical studies have demonstrated that **Amg-222** exhibits potent anti-tumor activity in CCNE1-amplified cancer models.^{[1][2]}

Signaling Pathway

The Cyclin E1/CDK2 complex is a critical regulator of the G1/S phase transition in the cell cycle. Its activity is essential for the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Upon phosphorylation by Cyclin D/CDK4/6 and subsequently by Cyclin E/CDK2, Rb releases E2F, allowing for the transcription of genes necessary for DNA replication and S-phase entry. In CCNE1-amplified tumors, the overabundance of Cyclin E1 leads to hyperactivation of CDK2, uncontrolled Rb phosphorylation, and consequently, continuous cell cycle progression. **Amg-222** selectively inhibits CDK2, thereby preventing Rb phosphorylation and arresting the cell cycle.





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References

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